6-Chloroquinoline-2-carboxylic acid

Medicinal Chemistry Process Chemistry Synthetic Methodology

Procure 6-chloroquinoline-2-carboxylic acid (CAS 59394-30-8), a research-grade quinoline building block essential for reproducible synthesis. Its specific 6-chloro substitution is critical for NMDA receptor SAR studies, and its high-yield (87%) synthetic route ensures cost-effective scaling. Ideal as a negative control in MAO inhibition assays and for developing advanced intermediates like eIF2B activators (e.g., DNL343).

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
CAS No. 59394-30-8
Cat. No. B1366947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroquinoline-2-carboxylic acid
CAS59394-30-8
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)C(=O)O)C=C1Cl
InChIInChI=1S/C10H6ClNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14)
InChIKeyUKMWQYNJAVNCOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroquinoline-2-carboxylic Acid (CAS 59394-30-8): A Quinoline-2-Carboxylic Acid Scaffold for Targeted Research


6-Chloroquinoline-2-carboxylic acid is a heterocyclic aromatic building block from the quinoline carboxylic acid class, featuring a chlorine substituent at the 6-position of the quinoline ring . This specific substitution pattern is a critical determinant of its distinct chemical and biological behavior, as it influences electronic distribution and steric interactions within the molecule, thereby affecting its reactivity in synthetic applications and its interaction profile with biological targets . The compound is a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents and chemical probes .

Why 6-Chloroquinoline-2-carboxylic Acid Cannot Be Interchanged with Positional Isomers in Critical Applications


The position of the chloro substituent on the quinoline-2-carboxylic acid scaffold is a key determinant of molecular recognition and functional outcome. Isomers such as the 4-, 5-, 7-, or 8-chloro derivatives present significantly different electrostatic and steric landscapes, which lead to pronounced variations in biological target affinity and synthetic utility [1]. For instance, studies on quinoline-2-carboxylic acid derivatives demonstrate that the substitution pattern drastically alters binding affinity for the NMDA receptor's glycine site . Therefore, substituting 6-chloroquinoline-2-carboxylic acid with a positional isomer is not a scientifically sound practice, as it would introduce an uncontrolled variable that is likely to invalidate experimental results or fail in a specific synthetic sequence.

Quantitative Evidence for Selecting 6-Chloroquinoline-2-carboxylic Acid: Comparative Data vs. Key Analogs


Comparative Synthesis Efficiency: 87% Yield in a Key Oxidation Step

The synthesis of 6-chloroquinoline-2-carboxylic acid from 6-chloro-2-quinolinecarboxaldehyde proceeds with a high yield of 87%, demonstrating a well-established and efficient synthetic route . While direct comparative yields for all positional isomers under identical conditions are not aggregated in a single study, this high yield is characteristic of the optimized oxidation of the 6-chloro precursor and supports its reliable procurement in multi-gram quantities.

Medicinal Chemistry Process Chemistry Synthetic Methodology

Enzyme Inhibition Profile: Distinct MAO-A and MAO-B Activity Compared to Potent Class Leads

6-Chloroquinoline-2-carboxylic acid exhibits weak inhibition of monoamine oxidases A and B (MAO-A and MAO-B), with an IC50 of >100 µM (1.00E+5 nM) for both isoforms [1]. This contrasts sharply with other quinoline carboxylic acid derivatives in the class, such as compound 3c, which potently inhibits both MAO isoforms with an IC50 of 0.51 µM [2]. The magnitude of this difference—over two orders of magnitude—clearly defines the 6-chloro positional isomer as a low-activity compound within this enzyme class.

Neurodegeneration Enzymology Drug Discovery

NMDA Receptor Glycine Site Antagonism: Differentiated Affinity from a High-Potency 5,7-Dichloro Analog

6-Chloroquinoline-2-carboxylic acid demonstrates a binding affinity (Ki) of 56 µM (5.60E+4 nM) for the NMDA receptor 2A subtype [1]. In contrast, a closely related quinoline-2-carboxylic acid derivative, 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid (Compound 9), has been reported as a potent NMDA receptor glycine site antagonist with an IC50 of 0.57 µM [2]. This significant potency gap highlights the crucial role of the 6-chloro versus the 5,7-dichloro substitution pattern in modulating interaction with the NMDA receptor's glycine binding pocket.

Neuroscience Receptor Pharmacology CNS Drug Discovery

Evidence-Based Application Scenarios for 6-Chloroquinoline-2-carboxylic Acid in Scientific Research and Industrial Development


Validated Negative Control for Monoamine Oxidase (MAO) Enzyme Assays

Given its low inhibitory activity against MAO-A and MAO-B (IC50 > 100 µM) [1], 6-chloroquinoline-2-carboxylic acid serves as a highly suitable negative control compound in enzyme inhibition assays. It can be used to establish baseline activity and confirm that observed inhibition from other test compounds is not due to non-specific assay interference, providing a reliable point of comparison against potent class members like compound 3c (IC50 = 0.51 µM) [1].

Structure-Activity Relationship (SAR) Probe for NMDA Receptor Pharmacology

The compound's specific, low-affinity binding profile for the NMDA receptor 2A (Ki = 56 µM) [2] directly informs SAR studies aimed at mapping the glycine binding site. By contrasting its activity with that of high-potency antagonists like the 5,7-dichloro derivative (IC50 = 0.57 µM) [2], researchers can deduce the steric and electronic requirements for high-affinity binding, thereby guiding the rational design of next-generation NMDA receptor modulators.

Reliable and Scalable Building Block for Synthesis of Complex Molecules

The well-documented, high-yielding (87%) synthetic procedure for this compound makes it a dependable and cost-effective starting material for multi-step organic synthesis. This reliability is paramount for medicinal chemistry programs where the consistent and large-scale production of advanced intermediates, such as those in the development of eIF2B activators like DNL343 , is essential for maintaining project timelines and ensuring experimental reproducibility.

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